molecular formula C24H15NO3 B5021678 6-Anilino-11-hydroxytetracene-5,12-dione

6-Anilino-11-hydroxytetracene-5,12-dione

Cat. No.: B5021678
M. Wt: 365.4 g/mol
InChI Key: PPQJDRDHTNJJPR-UHFFFAOYSA-N
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Description

6-Anilino-11-hydroxytetracene-5,12-dione is a synthetic tetracenequinone derivative designed for advanced research applications. This compound features an anthraquinone-like structure, a scaffold known for its electron-accepting properties and role in photophysical studies . The incorporation of an 11-hydroxy group and a 6-anilino substituent on the tetracene-5,12-dione core is intended to fine-tune the compound's electronic characteristics, solubility, and intermolecular interactions, such as hydrogen bonding and pi-pi stacking . Researchers can explore its potential as a building block for organic electronic materials, including n-type semiconductors and non-fullerene acceptors for organic photovoltaics. Its planarity and functional groups also make it a candidate for investigating supramolecular assembly and the development of new dyes and pigments. The presence of the hydroxy and quinone groups suggests potential for coordination chemistry, where it could act as a ligand for metal complexes . This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-anilino-11-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO3/c26-22-17-12-6-7-13-18(17)24(28)20-19(22)21(25-14-8-2-1-3-9-14)15-10-4-5-11-16(15)23(20)27/h1-13,25,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJDRDHTNJJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the reaction of 6,11-dihydroxy-5,12-tetracenedione with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Anilino-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

Photophysical Properties

Fluorescent Properties
Tetracenes are known for their strong fluorescence due to their extended π-conjugated systems. The photophysical properties of 6-anilino-11-hydroxytetracene-5,12-dione may be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission spectra through structural modifications opens avenues for developing advanced materials in photonics.

Organic Electronics

Semiconducting Properties
Due to its planar structure and favorable charge transport characteristics, 6-anilino-11-hydroxytetracene-5,12-dione has potential applications in organic semiconductors. Its incorporation into organic field-effect transistors (OFETs) could enhance device performance by improving charge mobility.

ApplicationPotential BenefitReference
OLEDsHigh efficiency and brightnessLiterature Review
OFETsEnhanced charge mobilityLiterature Review

Case Studies

Case Study 1: Antimicrobial Testing
In a study involving various tetracene derivatives, compounds were tested against a panel of bacteria associated with severe infections. The results indicated varying degrees of activity, suggesting that modifications to the tetracene structure can lead to enhanced antimicrobial properties.

Case Study 2: Photophysical Characterization
Research focusing on the photophysical properties of related tetracenes demonstrated their utility in OLED applications. The emission spectra were analyzed to determine optimal conditions for device integration.

Mechanism of Action

The mechanism of action of 6-Anilino-11-hydroxytetracene-5,12-dione involves its interaction with cellular components at the molecular level. It has been shown to interact with DNA, primarily binding to the minor groove, which can affect DNA replication and transcription processes. This interaction is believed to be a key factor in its anticancer activity, as it can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 6,11-Dihydroxy-5,12-naphthacenedione

This compound (CAS 128-58-5) shares the tetracene backbone and ketone groups but differs in substituents: it has hydroxyl groups at positions 6 and 11 instead of an anilino-hydroxyl pairing. Key distinctions include:

Property 6-Anilino-11-hydroxytetracene-5,12-dione 6,11-Dihydroxy-5,12-naphthacenedione
Substituents -NHPh (C₆H₅NH-) at C6, -OH at C11 -OH at C6 and C11
Synthetic Utility Likely intermediate for functionalized tetracenes Used to synthesize chlorinated tetracenes (e.g., 5,6,11,12-tetrachlorotetracene)
Reactivity Anilino group may enhance nucleophilicity or enable coupling reactions Hydroxyl groups favor oxidation or hydrogen bonding

The anilino group in the target compound could improve solubility in organic solvents compared to the dihydroxy analog, which may exhibit higher polarity and aqueous solubility.

Research Findings and Data Gaps

  • Key Evidence: The dihydroxy analog’s role in synthesizing chlorinated tetracenes highlights the scaffold’s versatility for halogenation, which may extend to the anilino derivative .
  • Unanswered Questions: The provided evidence lacks data on the target compound’s spectroscopic properties, stability, or biological activity. Comparative studies on substituent effects (e.g., anilino vs.

Q & A

What are the recommended spectroscopic and chromatographic techniques for characterizing 6-Anilino-11-hydroxytetracene-5,12-dione, and how can researchers validate structural purity?

Basic Question
To confirm structural integrity, employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., hydroxyl and anilino groups) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity by comparing retention times against synthetic intermediates or degradation products. Ensure mobile-phase optimization to resolve polar/non-polar functional groups .
  • Mass Spectrometry (MS): Validate molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns and fragmentation pathways.
    Validation: Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) and replicate results across independent syntheses .

How can factorial experimental design be applied to optimize the synthesis parameters of 6-Anilino-11-hydroxytetracene-5,12-dione?

Advanced Question
A 3-factor, 2-level factorial design can systematically evaluate reaction variables:

Factor Levels Response Variable
Temperature (°C)80 vs. 100Yield (%)
Catalyst loading5 mol% vs. 10 mol%Purity (HPLC area %)
Reaction time (hr)12 vs. 24Byproduct formation (MS/MS)

Methodology:

  • Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).
  • Apply response surface modeling to predict optimal conditions.
    Outcome: Reduces trial-and-error iterations and isolates critical parameters .

What theoretical frameworks are appropriate for predicting the electronic properties of 6-Anilino-11-hydroxytetracene-5,12-dione?

Basic Question
Leverage density functional theory (DFT) and frontier molecular orbital (FMO) analysis to model:

  • HOMO-LUMO gaps: Predict redox behavior and charge-transfer efficiency.
  • Electrostatic potential maps: Identify reactive sites for functionalization (e.g., hydroxyl group acidity).
    Framework Integration: Align computational results with experimental UV-Vis and cyclic voltammetry data to refine theoretical models .

What methodologies are effective in resolving contradictions between reported stability profiles of 6-Anilino-11-hydroxytetracene-5,12-dione under varying environmental conditions?

Advanced Question
Stepwise Approach:

Controlled Stability Studies: Conduct accelerated degradation tests under UV light, humidity, and oxidative conditions (e.g., H₂O₂ exposure). Monitor degradation via HPLC-MS.

Statistical Reconciliation: Use multivariate analysis (e.g., PCA) to identify outliers in datasets and isolate confounding variables (e.g., trace metal impurities).

Mechanistic Elucidation: Compare degradation pathways using kinetic modeling (e.g., Arrhenius plots) to determine activation energies for decomposition .

How should researchers approach replicating prior studies on this compound using advanced chromatographic techniques?

Basic Question
Replication Protocol:

  • Method Transfer: Adapt published HPLC methods (e.g., column type, gradient elution) to modern UPLC systems for enhanced resolution.
  • Spiking Experiments: Introduce known impurities (e.g., tetracene derivatives) to validate separation efficiency.
  • Cross-Lab Validation: Collaborate with independent labs to confirm reproducibility, addressing variables like solvent lot variability .

What computational strategies can elucidate the structure-activity relationship (SAR) of 6-Anilino-11-hydroxytetracene-5,12-dione in pharmacological contexts?

Advanced Question
Integrated Workflow:

Molecular Docking: Screen against target proteins (e.g., kinase inhibitors) using flexible docking algorithms (e.g., AutoDock Vina).

MD Simulations: Assess ligand-protein binding stability over 100-ns trajectories (e.g., GROMACS).

QSAR Modeling: Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict bioactivity.
Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition) to refine models .

How can researchers address challenges in isolating 6-Anilino-11-hydroxytetracene-5,12-dione from complex reaction mixtures?

Advanced Question
Separation Strategies:

  • Flash Chromatography: Use gradient elution with silica gel and dichloromethane/methanol mixtures.
  • Crystallization Optimization: Screen solvents (e.g., DMF/water) to exploit solubility differences.
  • Membrane Filtration: Apply nanofiltration (MWCO 500 Da) to remove low-MW byproducts.
    Analytical Support: Monitor fractions via TLC and LC-MS to confirm isolation efficiency .

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